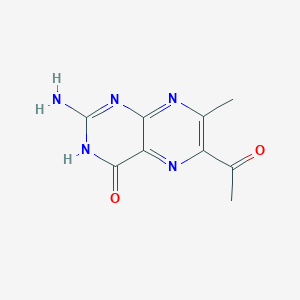![molecular formula C16H15Cl3O B14687144 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene CAS No. 32795-77-0](/img/structure/B14687144.png)
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a trichloromethyl group, and a methylphenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where a benzene ring is alkylated using a trichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the methoxy or trichloromethyl groups.
Applications De Recherche Scientifique
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
o,p’-Methoxychlor: Similar structure with methoxy and trichloromethyl groups attached to a benzene ring.
4-Methoxy-N-(2,2,2-trichloro-1-p-tolylamino-ethyl)-benzamide: Contains similar functional groups but with an amide linkage.
Uniqueness
1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
32795-77-0 |
|---|---|
Formule moléculaire |
C16H15Cl3O |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3O/c1-11-3-5-12(6-4-11)15(16(17,18)19)13-7-9-14(20-2)10-8-13/h3-10,15H,1-2H3 |
Clé InChI |
KMILMRPYBBCLQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
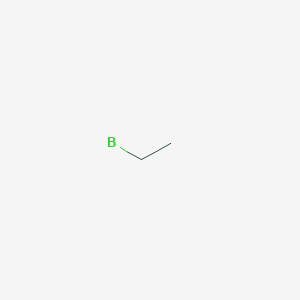
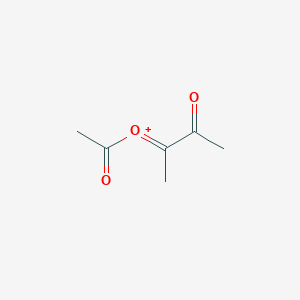
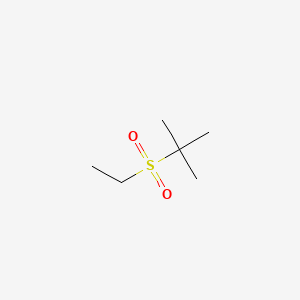

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)


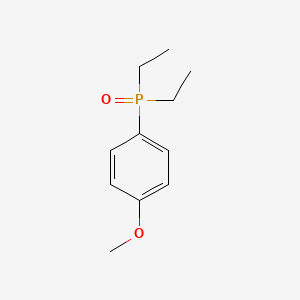
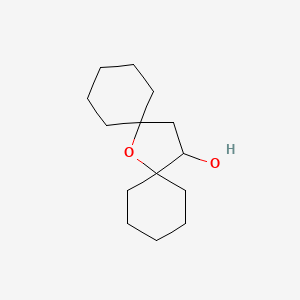
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
